Muristerone a
Overview
Description
Muristerone A is a phytoecdysone compound that occurs naturally in the kaladana plant, Ipomoea calonyction. It is a polyhydroxylated steroid with the molecular formula C27H44O8 and a molecular weight of 496.6 g/mol . This compound is known for its role in insect development, particularly in the mediation of nuclear hormone receptors such as Ultraspiracle and the ecdysone receptor .
Mechanism of Action
Target of Action
Muristerone A, a phytoecdysteroid compound, primarily targets the ecdysteroid receptor (EcR) . This receptor is a nuclear hormone receptor that plays a crucial role in insect development .
Mode of Action
This compound interacts with its target, the ecdysteroid receptor, by forming a heterodimer with another nuclear hormone receptor known as Ultraspiracle . This complex then binds to the ecdysone receptor , initiating a cascade of events that lead to the expression of genes regulated by the ecdysone receptor .
Biochemical Pathways
The interaction of this compound with the ecdysteroid receptor influences several biochemical pathways. For instance, it has been shown to inhibit apoptosis at the level of caspase-8 activation, an effect that can be neutralized by inhibitors of phosphatidylinositol-3-kinase/Akt, protein kinase C, and mitogen-activated protein kinase .
Pharmacokinetics
It is known that this compound is soluble in pyridine, methanol, and ethanol , which may influence its bioavailability.
Result of Action
The action of this compound leads to several molecular and cellular effects. It has been shown to stimulate the transcription of Bcl-XL mRNA , a protein that inhibits programmed cell death or apoptosis. Additionally, this compound has been reported to inhibit Fas ligand- and TNF-related apoptosis-inducing ligand-induced apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and, consequently, its efficacy
Biochemical Analysis
Biochemical Properties
Muristerone A participates in biochemical reactions through the mediation of nuclear hormone receptors, specifically Utraspiracle and the ecdysone receptor . It causes Ultraspiracle to form a heterodimer which complexes with the ecdysone receptor . This interaction plays a crucial role in insect development .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been used to induce expression of genes in ecdysone-inducible system expression vectors, without detrimental effects in mammalian cell cultures and in transgenic mice . It has also been utilized to induce gene expression in a chimeric ecdysone receptor system in monocotyledonous plant cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nuclear hormone receptors. Specifically, it causes the formation of a heterodimer between Ultraspiracle and the ecdysone receptor . This complex then mediates the induction of ecdysone-inducible genes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are yet to be thoroughly characterized. It has been used to induce gene expression in various systems without causing detrimental effects .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been used in transgenic mice without causing detrimental effects .
Metabolic Pathways
Its role in mediating the induction of ecdysone-inducible genes suggests that it may interact with enzymes or cofactors involved in these pathways .
Transport and Distribution
Its ability to induce gene expression in various systems suggests that it may be transported to and distributed within the nucleus .
Subcellular Localization
Given its role in mediating the induction of ecdysone-inducible genes, it is likely that it localizes to the nucleus where it interacts with nuclear hormone receptors .
Preparation Methods
Muristerone A can be prepared through various synthetic routes. One common method involves the extraction from the kaladana plant. The compound is soluble in pyridine, methanol, and ethanol . Industrial production methods typically involve the use of organic solvents and specific reaction conditions to isolate and purify the compound .
Chemical Reactions Analysis
Muristerone A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include pyridine, methanol, and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different hydroxylated derivatives of this compound .
Scientific Research Applications
Muristerone A has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it plays a crucial role in the study of insect development and metamorphosis. In medicine, this compound is used to induce gene expression in ecdysone-inducible systems, which are valuable for studying gene function and regulation . Additionally, it has applications in the industry for the production of genetically engineered plants and animals .
Comparison with Similar Compounds
Muristerone A is similar to other phytoecdysteroids such as ecdysone and ponasterone A. it is unique in its high potency as an ecdysteroid receptor agonist . Other similar compounds include 20-hydroxyecdysone and inokosterone, which also play roles in insect development but differ in their molecular structures and specific biological activities .
Properties
IUPAC Name |
(2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O8/c1-14(2)6-7-20(31)25(5,33)19-8-9-26(34)15-10-21(32)27(35)13-17(29)16(28)11-24(27,4)22(15)18(30)12-23(19,26)3/h10,14,16-20,22,28-31,33-35H,6-9,11-13H2,1-5H3/t16-,17+,18+,19-,20+,22+,23+,24+,25+,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJUYAVTHIEHAI-LHBNDURVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959583 | |
Record name | 2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38778-30-2 | |
Record name | Muristerone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038778302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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